molecular formula C16H28ClN3O B12746085 N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride CAS No. 135420-40-5

N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride

Cat. No.: B12746085
CAS No.: 135420-40-5
M. Wt: 313.9 g/mol
InChI Key: DQBPSCRTXZAPTD-UHFFFAOYSA-N
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Description

N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a propoxybenzene ring, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N’-[2-(diethylamino)ethyl]amine to form the desired carboximidamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The diethylaminoethyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride is unique due to its specific structural features, such as the propoxybenzene ring and carboximidamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

CAS No.

135420-40-5

Molecular Formula

C16H28ClN3O

Molecular Weight

313.9 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C16H27N3O.ClH/c1-4-13-20-15-9-7-14(8-10-15)16(17)18-11-12-19(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H2,17,18);1H

InChI Key

DQBPSCRTXZAPTD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)N.Cl

Origin of Product

United States

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